molecular formula C13H17BN2O2 B1389417 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole CAS No. 885618-33-7

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No. B1389417
M. Wt: 244.1 g/mol
InChI Key: YRPXZCWDXBNPBD-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” is a chemical compound with the molecular formula C15H29BN2O3Si . It is a colorless to yellow liquid or semi-solid or solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the title compound was obtained through nucleophilic substitution reaction and Suzuki reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.3 . It is stored under inert atmosphere at a temperature between 2-8°C . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives are significant intermediates in the synthesis of 1H-indazole compounds, with studies focusing on their synthesis and crystal structure characterization. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate has been synthesized and analyzed using spectroscopy and X-ray diffraction techniques (Ye et al., 2021). Similarly, studies on the synthesis, characterization, and crystal structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, have been conducted (Liao et al., 2022).

Density Functional Theory (DFT) Applications

  • Density Functional Theory (DFT) has been extensively used to investigate the molecular structure and physicochemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives. This includes analysis of molecular electrostatic potential, frontier molecular orbitals, and conformational properties. These studies provide insights into the stability and electronic properties of these compounds (Huang et al., 2021).

Advanced Synthesis Techniques

  • Microwave-assisted synthesis has been employed to efficiently produce derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, demonstrating its utility in creating complex chemical structures with enhanced yields and reduced reaction times (Rheault et al., 2009).

Applications in Polymer Chemistry

  • The compound has been used in the synthesis of polymers, particularly in creating donor–acceptor copolymers. This is exemplified by the development of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives for the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPXZCWDXBNPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670228
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

CAS RN

885618-33-7
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885618-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AJ Folkes, K Ahmadi, WK Alderton, S Alix… - Journal of medicinal …, 2008 - ACS Publications
Phosphatidylinositol-3-kinase (PI3K) is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors. A series of thieno[3,2-d]…
Number of citations: 825 pubs.acs.org
DP Sutherlin, D Sampath, M Berry… - Journal of medicinal …, 2010 - ACS Publications
The PI3K/AKT/mTOR pathway has been shown to play an important role in cancer. Starting with compounds 1 and 2 (GDC-0941) as templates, (thienopyrimidin-2-yl)aminopyrimidines …
Number of citations: 136 pubs.acs.org
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com
T Ikawa, A Takagi, M Goto, Y Aoyama… - The Journal of …, 2013 - ACS Publications
Benzo-fused nitrogen-containing heterocycles are abundant in biologically active compounds. One of the most important methods for preparing such heterocycles is the (3 + 2) …
Number of citations: 80 pubs.acs.org
E Lorthiois, M Gerspacher, KS Beyer… - Journal of medicinal …, 2022 - ACS Publications
Rapid emergence of tumor resistance via RAS pathway reactivation has been reported from clinical studies of covalent KRAS G12C inhibitors. Thus, inhibitors with broad potential for …
Number of citations: 21 pubs.acs.org
Y Han, Y Tian, R Wang, S Fu, J Jiang, J Dong, M Qin… - Bioorganic …, 2020 - Elsevier
Recently, PI3K and mTOR have been regarded as promising targets for cancer treatment. Herein, we designed and synthesized four series of novel thieno[3,2-d]pyrimidine derivatives …
Number of citations: 16 www.sciencedirect.com
H Chen, S Deng, N Albadari, MK Yun… - Journal of medicinal …, 2021 - ACS Publications
We previously reported a potent tubulin inhibitor CH-2-77. In this study, we optimized the structure of CH-2-77 by blocking metabolically labile sites and synthesized a series of CH-2-77 …
Number of citations: 31 pubs.acs.org
M Yu, T Teo, Y Yang, M Li, Y Long, S Philip… - European Journal of …, 2021 - Elsevier
CDK8 regulates transcription either by phosphorylation of transcription factors or, as part of a four-subunit kinase module, through a reversible association of the kinase module with the …
Number of citations: 12 www.sciencedirect.com
T Fan, Y Ji, D Chen, X Peng, J Ai… - Journal of Enzyme …, 2023 - Taylor & Francis
Receptor-interacting protein kinase 2 (RIPK2) is an essential protein kinase mediating signal transduction by NOD1 and NOD2, which play an important role in regulating immune …
Number of citations: 3 www.tandfonline.com
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org

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